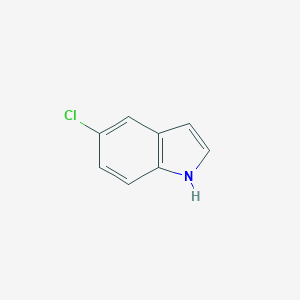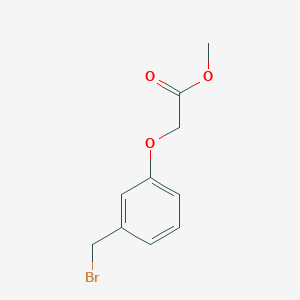
Methyl-(3-bromomethyl)phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-(3-bromomethyl)phenoxyacetate is an organic compound with the molecular formula C10H11BrO3. It is a colorless to pale-yellow liquid or low-melting solid. This compound is often used in organic synthesis due to its reactivity and versatility in forming various chemical bonds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl-(3-bromomethyl)phenoxyacetate can be synthesized through a multi-step process. One common method involves the bromination of methyl phenoxyacetate. The reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under inert atmosphere conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Major Products:
Substitution Reactions: Products include azides, thiocyanates, and ethers depending on the nucleophile used.
Oxidation Reactions: Products include carboxylic acids and aldehydes.
Applications De Recherche Scientifique
Methyl-(3-bromomethyl)phenoxyacetate has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of methyl-(3-bromomethyl)phenoxyacetate involves its reactivity towards nucleophiles and oxidizing agents. The bromine atom in the compound is highly reactive, making it susceptible to nucleophilic attack, leading to the formation of various substituted products. Additionally, the compound can undergo oxidation to form carboxylic acids or aldehydes, which are important intermediates in organic synthesis .
Comparaison Avec Des Composés Similaires
- Methyl-(4-bromomethyl)phenoxyacetate
- Methyl-(2-bromomethyl)phenoxyacetate
- Methyl-(3-chloromethyl)phenoxyacetate
Comparison: Methyl-(3-bromomethyl)phenoxyacetate is unique due to the position of the bromine atom on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, such as methyl-(4-bromomethyl)phenoxyacetate and methyl-(2-bromomethyl)phenoxyacetate, the 3-bromomethyl derivative exhibits different steric and electronic effects, leading to variations in reaction rates and product distributions .
Propriétés
IUPAC Name |
methyl 2-[3-(bromomethyl)phenoxy]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11/h2-5H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHYQCZSFWWWVTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=CC(=C1)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136645-26-6 |
Source


|
| Record name | methyl 2-[3-(bromomethyl)phenoxy]acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
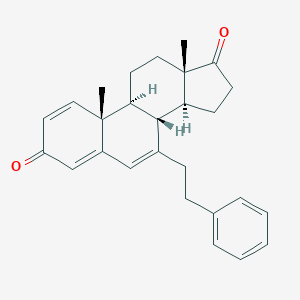
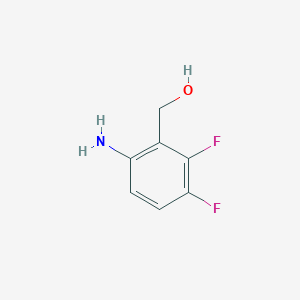
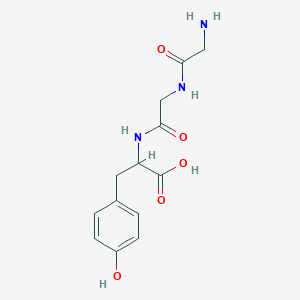
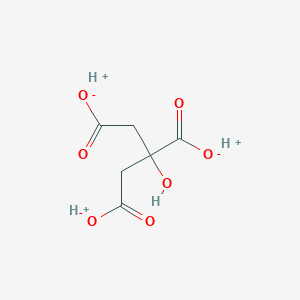
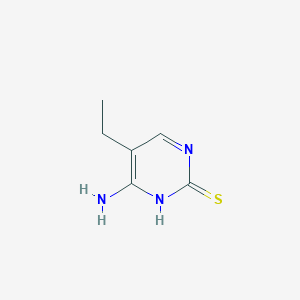
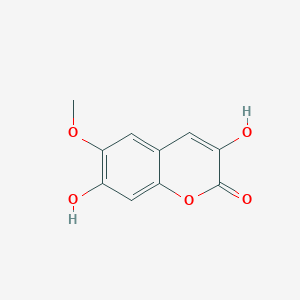
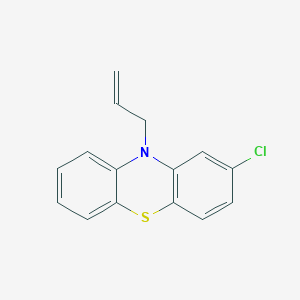
![Tris[2-(isopropylamino)ethyl]amine](/img/structure/B142088.png)
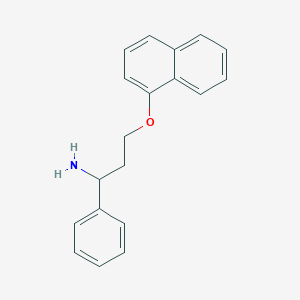
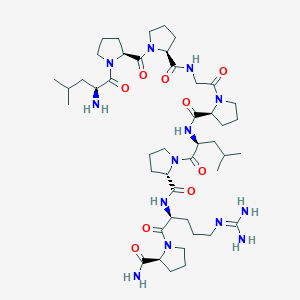
![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-6-methyl(74Se)selanyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B142096.png)
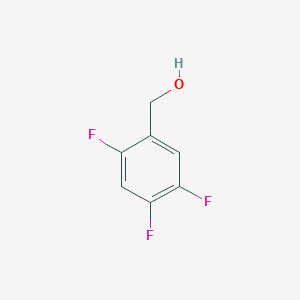
![4-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)aniline](/img/structure/B142105.png)
